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molecular formula C13H18O2 B8491853 Methyl 4-methyl-4-phenylpentanoate

Methyl 4-methyl-4-phenylpentanoate

Cat. No. B8491853
M. Wt: 206.28 g/mol
InChI Key: SWBUMPIIVNKZFE-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

To a solution of methyl 4-methyl-4-phenyl-2-pentenoate (0.3 g) in absolute methanol (10 ml) was added metallic magnesium ribbons (0.36 g) and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added 10% hydrochloric acid and then the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 0.30 g of methyl 4-methyl-4-phenylpentanoate.
Name
methyl 4-methyl-4-phenyl-2-pentenoate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:9])[CH:3]=[CH:4][C:5]([O:7][CH3:8])=[O:6].[Mg].Cl>CO>[CH3:9][C:2]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([CH3:1])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
methyl 4-methyl-4-phenyl-2-pentenoate
Quantity
0.3 g
Type
reactant
Smiles
CC(C=CC(=O)OC)(C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCC(=O)OC)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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